Amiclenomycin Amiclenomycin Amiclenomycin is a natural product found in Streptomyces lavendulae with data available.
Brand Name: Vulcanchem
CAS No.: 100762-88-7
VCID: VC1692717
InChI: InChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)
SMILES: C1=CC(C=CC1CCC(C(=O)O)N)N
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

Amiclenomycin

CAS No.: 100762-88-7

Cat. No.: VC1692717

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Amiclenomycin - 100762-88-7

Specification

CAS No. 100762-88-7
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name 2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid
Standard InChI InChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)
Standard InChI Key LAJWZJCOWPUSOA-UHFFFAOYSA-N
SMILES C1=CC(C=CC1CCC(C(=O)O)N)N
Canonical SMILES C1=CC(C=CC1CCC(C(=O)O)N)N

Introduction

Chemical Structure and Properties

Structural Elucidation and Correction

Through the first total synthesis of amiclenomycin, researchers prepared both the trans (1) and cis (2) isomers by unequivocal routes and conclusively demonstrated that the natural product actually possesses the cis configuration (structure 2) . This structural correction was further confirmed by X-ray crystallography and various spectroscopic techniques, establishing the correct stereochemical arrangement of the cyclohexadienyl ring .

Key Structural Features

Amiclenomycin is an L-amino acid with the following key structural elements:

  • A cyclohexadienyl ring system

  • An amino group at the 4-position of the ring

  • An L-α-amino acid functionality

  • Cis stereochemistry of the ring substituents

The unique structural features of amiclenomycin, particularly its cyclohexadienyl ring with the amino group, are crucial for its biological activity and mechanism of action in inhibiting biotin biosynthesis.

Mechanism of Action

Amiclenomycin exerts its antibacterial activity through a highly specific mechanism targeting biotin biosynthesis. The compound inhibits the enzyme 7-keto-8-aminopelargonic acid (KAPA) aminotransferase, which catalyzes the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA) in the biotin biosynthetic pathway .

Enzymatic Inhibition

Studies on the mode of action revealed that amiclenomycin functions as a suicide substrate for KAPA-DAPA aminotransferase (also known as BioA). Evidence for this mechanism includes:

  • The accumulation of KAPA in the presence of amiclenomycin in cultures of Mycobacterium smegmatis and Bacillus sphaericus

  • The decreased formation of desthiobiotin (DTB), a precursor to biotin, in the presence of amiclenomycin

  • The ability of biotin, desthiobiotin, and DAPA to reverse the inhibitory effects of amiclenomycin, while KAPA, pimelic acid, and glutaric acid cannot reverse these effects

Amiclenomycin exerts its inhibitory action against KAPA-DAPA aminotransferase by binding to the enzyme, likely at the KAPA-DAPA binding site . The mechanism appears to involve formation of an aromatic adduct with the pyridoxal 5'-phosphate (PLP) cofactor of the enzyme, as confirmed by UV-visible spectroscopy, X-ray crystallography, and mass spectrometry .

Molecular Interactions

The mechanism involves:

  • Binding of amiclenomycin to the active site of KAPA-DAPA aminotransferase

  • Formation of a Schiff base with the PLP cofactor

  • Subsequent aromatization leading to inactivation of the enzyme

  • Blockage of the biotin biosynthetic pathway, resulting in biotin deficiency and growth inhibition

This specific enzymatic inhibition is the basis for amiclenomycin's selective antimicrobial activity.

Biological Activity and Antimicrobial Spectrum

Structure-Activity Relationships

The unique cyclohexadienyl ring structure with the 4-amino substituent is critical for the biological activity of amiclenomycin. This structural element allows the compound to act as a suicide substrate for the KAPA-DAPA aminotransferase enzyme .

Amiclenomycin Derivatives and Related Compounds

Peptide Derivatives

From the culture filtrate of Streptomyces venezuelae Tü 2460, researchers isolated several peptide antibiotics containing amiclenomycin (Acm) as an essential structural component . These include:

CompoundStructureDescription
Stravidin S3L-MeIle-L-AcmDipeptide containing methylisoleucine and amiclenomycin
Compound 2L-Ile-L-AcmDipeptide containing isoleucine and amiclenomycin
Stravidin S2L-MeVal-L-AcmDipeptide containing methylvaline and amiclenomycin
Compound 4L-MeIle-L-Acm-L-GlnTripeptide containing methylisoleucine, amiclenomycin and glutamine
Compound 5L-Ile-L-Acm-L-GlnTripeptide containing isoleucine, amiclenomycin and glutamine
Compound 6L-Val-L-Acm-L-GlnTripeptide containing valine, amiclenomycin and glutamine

Additionally, L-amiclenomycin and L-Acm-L-Gln were obtained by enzymatic cleavage of these peptides with pronase P .

Synergistic Effects

An interesting finding in the study of amiclenomycin-containing peptides is their synergistic interactions with other compounds. A polypeptide L (compound 9) isolated from S. venezuelae Tü 2460 was found to synergistically enhance the antibiotic action of amiclenomycin peptides . Similarly, the combination of amiclenomycin with actithiazic acid showed synergistic antibiotic activity, as these compounds inhibit different steps in the biotin biosynthetic pathway .

Research Applications and Future Perspectives

Tool in Biotin Biosynthesis Research

Amiclenomycin has proven valuable as a research tool for studying biotin biosynthesis. Its specific inhibition of KAPA-DAPA aminotransferase has helped elucidate the biotin biosynthetic pathway and identify rate-limiting steps in this process .

Challenges and Limitations

Several factors have limited the direct therapeutic application of amiclenomycin:

  • The discrepancy between in vitro and in vivo efficacy against mycobacteria

  • Potential bioavailability and stability issues

  • Competition with dietary biotin, which can reverse the inhibitory effects

Experimental Studies and Key Findings

Effects on Microbial Growth

Experimental studies have demonstrated that amiclenomycin specifically inhibits the growth of mycobacteria in vitro but lacks therapeutic efficacy against tubercle bacilli in vivo . In culture conditions, microorganisms treated with amiclenomycin show:

  • Accumulation of KAPA, indicating blockage of the KAPA-DAPA conversion step

  • Decreased formation of desthiobiotin, a biotin precursor

  • Growth inhibition that can be reversed by supplementation with biotin, desthiobiotin, or DAPA

Enzymatic Studies

Detailed enzymological studies have revealed the mechanism of amiclenomycin's inhibitory action on KAPA-DAPA aminotransferase:

  • Formation of an aromatic adduct with the PLP cofactor, confirmed by UV-visible spectroscopy

  • Structural characterization of the enzyme-inhibitor complex by X-ray crystallography

  • Identification of the covalent modification through mass spectrometry

These findings collectively establish amiclenomycin as a mechanism-based inactivator of a key enzyme in the biotin biosynthetic pathway.

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